molecular formula C15H13N3O5 B3860810 4-{2-[[(2-furylmethyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid

4-{2-[[(2-furylmethyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid

Cat. No.: B3860810
M. Wt: 315.28 g/mol
InChI Key: JMVPVUBZNBAWIN-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[[(2-furylmethyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid, also known as FACBC, is a radiopharmaceutical used in medical imaging. It was developed for the detection of prostate cancer and has shown promising results in clinical trials.

Mechanism of Action

The mechanism of action of 4-{2-[[(2-furylmethyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid is based on the fact that prostate cancer cells have an increased demand for amino acids, which are essential for cell growth and proliferation. This compound is a synthetic amino acid that is structurally similar to natural amino acids. It is taken up by prostate cancer cells through the amino acid transporter system. Once inside the cell, it is metabolized and incorporated into proteins, which can be detected by PET imaging.
Biochemical and Physiological Effects:
This compound has been shown to have a high specificity and sensitivity for the detection of prostate cancer. It has also been shown to have a low rate of false-positive results. This makes it a valuable tool for the early detection and accurate staging of prostate cancer. This compound has a short half-life, which reduces the risk of radiation exposure to the patient.

Advantages and Limitations for Lab Experiments

One advantage of 4-{2-[[(2-furylmethyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid is its high specificity and sensitivity for the detection of prostate cancer. It is also a non-invasive imaging technique that does not require a biopsy. However, one limitation of this compound is that it is not widely available and can be expensive. It also requires specialized equipment and trained personnel to perform the imaging.

Future Directions

For 4-{2-[[(2-furylmethyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid research include the development of new radiopharmaceuticals for the detection of other types of cancer. There is also ongoing research to improve the sensitivity and specificity of this compound imaging. Another area of research is the use of this compound for the monitoring of treatment response in prostate cancer patients. Overall, the future of this compound research looks promising and could lead to new advances in cancer detection and treatment.

Scientific Research Applications

4-{2-[[(2-furylmethyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid is used as a radiopharmaceutical in positron emission tomography (PET) imaging. It is specifically used for the detection of prostate cancer, which is the most common cancer in men. This compound is taken up by prostate cancer cells and can be detected by PET imaging. This allows for the early detection and accurate staging of prostate cancer.

Properties

IUPAC Name

4-[(E)-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c19-13(16-9-12-2-1-7-23-12)14(20)18-17-8-10-3-5-11(6-4-10)15(21)22/h1-8H,9H2,(H,16,19)(H,18,20)(H,21,22)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVPVUBZNBAWIN-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)CNC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{2-[[(2-furylmethyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid
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4-{2-[[(2-furylmethyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid
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4-{2-[[(2-furylmethyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid

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